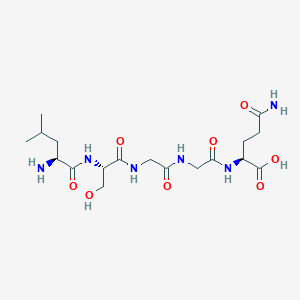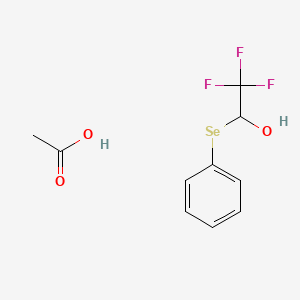
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a hydroxybutyl group, a methyl group, and a propyl group attached to a purine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a 4-hydroxybutyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The purine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group yields a carboxylic acid derivative, while reduction of the purine ring results in a dihydro derivative.
科学研究应用
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The hydroxybutyl group allows the compound to form hydrogen bonds with target molecules, while the purine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other purine derivatives such as caffeine, theobromine, and theophylline. While these compounds share a similar purine structure, the presence of different functional groups imparts unique properties and biological activities. For example, caffeine is a well-known stimulant, while theobromine has mild diuretic effects. The unique combination of hydroxybutyl, methyl, and propyl groups in this compound distinguishes it from these other compounds and contributes to its specific applications and effects.
属性
CAS 编号 |
143320-38-1 |
|---|---|
分子式 |
C13H20N4O3 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
1-(4-hydroxybutyl)-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-3-6-16-9-14-11-10(16)12(19)17(7-4-5-8-18)13(20)15(11)2/h9,18H,3-8H2,1-2H3 |
InChI 键 |
GUYOVYGQDIKGDS-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)

![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)


![6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one](/img/structure/B12547785.png)
![[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester](/img/structure/B12547789.png)
![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile](/img/structure/B12547800.png)
![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)
![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)

![2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol](/img/structure/B12547816.png)
![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)
